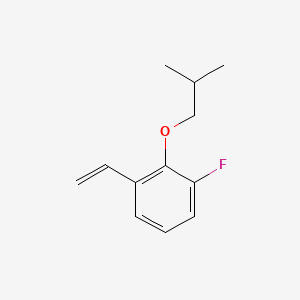
1-Fluoro-2-isobutoxy-3-vinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2-isobutoxy-3-vinylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a fluoro group, an isobutoxy group, and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Fluoro-2-isobutoxy-3-vinylbenzene can be synthesized through a multi-step process involving the introduction of the fluoro, isobutoxy, and vinyl groups onto the benzene ring. One common method involves the following steps:
Fluorination: Introduction of the fluoro group onto the benzene ring using a fluorinating agent such as hydrogen fluoride or a fluorine gas.
Isobutoxylation: Introduction of the isobutoxy group through a nucleophilic substitution reaction using isobutyl alcohol and a suitable leaving group.
Vinylation: Introduction of the vinyl group via a Heck reaction, where a vinyl halide reacts with the benzene ring in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-2-isobutoxy-3-vinylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, such as halogenation, nitration, and sulfonation.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: Nitric acid and sulfuric acid mixture.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Halogenated Derivatives: Products with additional halogen atoms on the benzene ring.
Nitro Derivatives: Products with nitro groups attached to the benzene ring.
Oxidized Products: Quinones or other oxidized forms of the compound.
Reduced Products: Compounds with reduced vinyl groups or other functional groups.
Scientific Research Applications
1-Fluoro-2-isobutoxy-3-vinylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-isobutoxy-3-vinylbenzene involves its interaction with molecular targets through various pathways:
Electrophilic Interactions: The fluoro group can participate in electrophilic interactions with nucleophiles.
Nucleophilic Substitution: The isobutoxy group can undergo nucleophilic substitution reactions.
Radical Reactions: The vinyl group can participate in radical reactions, leading to polymerization or other radical-mediated processes.
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-2-methoxy-3-vinylbenzene: Similar structure with a methoxy group instead of an isobutoxy group.
1-Fluoro-2-ethoxy-3-vinylbenzene: Similar structure with an ethoxy group instead of an isobutoxy group.
1-Fluoro-2-propoxy-3-vinylbenzene: Similar structure with a propoxy group instead of an isobutoxy group.
Uniqueness
1-Fluoro-2-isobutoxy-3-vinylbenzene is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted derivatives
Properties
IUPAC Name |
1-ethenyl-3-fluoro-2-(2-methylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-4-10-6-5-7-11(13)12(10)14-8-9(2)3/h4-7,9H,1,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPHPQNZCQGGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC=C1F)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














